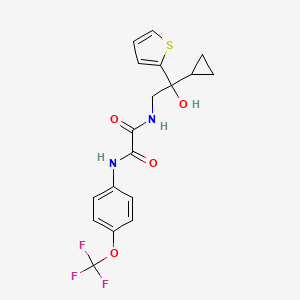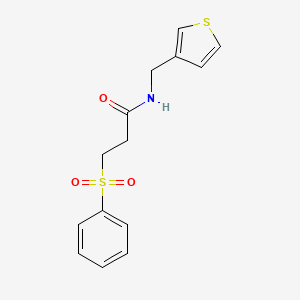
3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide, also known as PTPA, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. PTPA is a sulfonamide derivative that has been synthesized using various methods.
Scientific Research Applications
Synthetic Applications and Chemical Properties
Herbicidal Activity : α-Phenylsulfonyl alkanamides, closely related to the compound of interest, have shown high herbicidal activity against paddy weeds while being safe for rice plants. The sulfonyl compound's activity surpasses those of sulfinyl and thio compounds in controlling weeds in paddy fields (Omokawa, Ichizen, Tabogami, & Takematsu, 1985).
Synthesis of Furanones : N-Phenyl-3-(phenylsulfonyl)propanamide treated with butyllithium leads to dianions that react with aldehydes and ketones to form γ-hydroxy amides, which can be converted into 5-alkyl-2(5H)-furanones. This method has been used to synthesize optically active furanones, demonstrating the compound's utility in organic synthesis (Tanaka, Wakita, Yoda, & Kaji, 1984).
Inhibition of Matrix Metalloproteinases : Novel heterocyclic inhibitors of matrix metalloproteinases have been developed, incorporating the phenylsulfonyl moiety. These inhibitors demonstrate the potential therapeutic applications of the compound in targeting enzymes involved in tissue remodeling and pathological conditions (Schröder, Wenzel, Stammler, Stammler, Neumann, & Tschesche, 2001).
Synthesis of Benzothienoquinolines : Benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes react with nitrobenzene derivatives to form 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines, showcasing a transition-metal-free synthesis approach for the creation of complex heterocyclic systems (Nowacki & Wojciechowski, 2017).
Biological Activity
Anticancer Activity : Acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, structurally similar to the compound , have been studied for cytotoxicity and topoisomerase II inhibitory activity, demonstrating potential as electron-deficient anthraquinone analogues for cancer treatment (Gomez-Monterrey et al., 2011).
Antibacterial Evaluation : Synthesized derivatives of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione have been characterized and evaluated for antibacterial properties, revealing promising activity against various bacterial strains and highlighting the compound's potential in developing new antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c16-14(15-10-12-6-8-19-11-12)7-9-20(17,18)13-4-2-1-3-5-13/h1-6,8,11H,7,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTDGXYPGSDQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2631040.png)
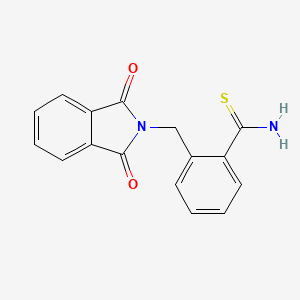
![8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2631046.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631047.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631049.png)
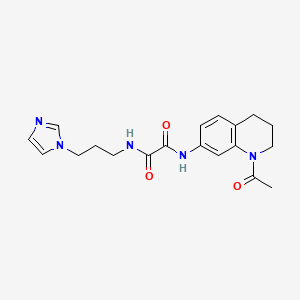

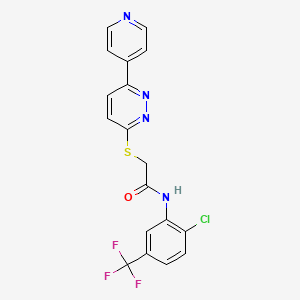
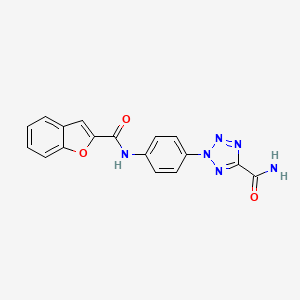
![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)
![(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2631055.png)
